(3-Amino-2-methylphenyl)methanol

Beschreibung

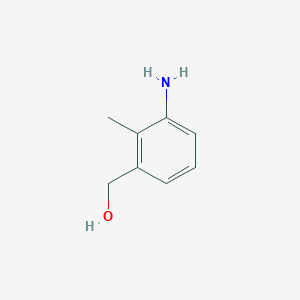

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-amino-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYZMJMDIMWDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341940 | |

| Record name | (3-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83647-42-1 | |

| Record name | 3-Amino-2-methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-2-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-2-methylphenyl)methanol (CAS Number: 83647-42-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-2-methylphenyl)methanol, with the CAS number 83647-42-1, is a substituted aromatic alcohol. Its structure, featuring an amino group, a methyl group, and a hydroxymethyl group on a benzene ring, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core properties, drawing from available chemical data.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Appearance | Off-white to pink solid | LEYAN[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Purity (GC) | 99.39% | LEYAN[2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR | Consistent with structure | LEYAN[2] |

| Mass Spectrometry (m/z) | 137 (M+), 119, 118 | PubChem[1] |

| IR, ¹³C NMR | Data available but not detailed | PubChem[1] |

Table 3: Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area | 46.25 Ų | ChemScene[3] |

| XLogP3 | 1.83202 | ChemScene[3] |

| Hydrogen Bond Donor Count | 2 | ChemScene[3] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[3] |

| Rotatable Bond Count | 1 | ChemScene[3] |

Safety and Handling

This compound is classified as an irritant. The following table outlines its GHS hazard classifications.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Experimental Protocols

Generalized Synthesis Workflow

A plausible synthetic route to this compound could involve the reduction of a corresponding benzoic acid or benzaldehyde derivative. The following diagram illustrates a conceptual workflow.

Caption: A generalized workflow for the synthesis of this compound.

Generalized Analytical Workflow

The purity and identity of this compound can be assessed using standard analytical techniques.

Caption: A generalized workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research detailing the specific biological activities of this compound or its involvement in any signaling pathways. Studies on structurally related substituted benzyl alcohols have explored their potential as antiproliferative and apoptosis-inducing agents[4][5][6]. However, without direct experimental evidence, the biological role of this compound remains uncharacterized.

Due to the lack of information regarding its interaction with biological systems, no signaling pathway or experimental workflow diagrams can be provided at this time.

Conclusion

This compound is a chemical compound with well-defined structural and computed properties. While some experimental data is available, a comprehensive experimental characterization, including detailed spectroscopic data and physical properties like melting and boiling points, is not fully documented in publicly accessible literature. Furthermore, its biological activity and potential applications in areas such as drug development are yet to be explored. This guide provides a summary of the current knowledge, highlighting the need for further research to fully elucidate the properties and potential of this compound.

References

- 1. This compound | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.leyan.com [file.leyan.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Amino-2-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential therapeutic relevance of 3-Amino-2-methylbenzyl alcohol. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

Core Compound Information

3-Amino-2-methylbenzyl alcohol , with the CAS number 83647-42-1, is an aromatic amino alcohol.[1][2][3] Its chemical structure consists of a benzyl alcohol core substituted with an amino group at the 3-position and a methyl group at the 2-position. This compound serves as a valuable building block in organic synthesis.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Amino-2-methylbenzyl alcohol is presented in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 83647-42-1 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2][3][4] |

| Appearance | Off-white to light orange/purple powder | [5] |

| Melting Point | 106-108 °C (lit.) | [4] |

| Boiling Point (Predicted) | 300.8 ± 27.0 °C | [5] |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 14.53 ± 0.10 | [5] |

| Solubility | Information not readily available | |

| Storage | Keep in a dark place, sealed in dry, room temperature.[5] | [5] |

Spectral Data

While a dedicated spectrum for 3-Amino-2-methylbenzyl alcohol is not publicly available, spectral data for related compounds can provide insights into expected peak characteristics.

Synthesis and Experimental Protocols

A plausible and documented synthetic route to 3-Amino-2-methylbenzyl alcohol involves a two-step process starting from 2-methyl-3-nitrobenzoic acid. The first step is the reduction of the nitro group to an amino group to form 3-amino-2-methylbenzoic acid, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Step 1: Synthesis of 3-Amino-2-methylbenzoic acid

Experimental Protocol:

This protocol is adapted from the synthesis of 3-amino-2-methylbenzoic acid from 2-methyl-3-nitrobenzoic acid.

Materials:

-

2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol)

-

Ethyl acetate

-

5% Palladium on carbon (Pd/C) catalyst (0.10 g)

-

Hydrogen gas

-

Two-necked round-bottomed flask

-

Magnetic stirrer

-

Hydrogen balloon

Procedure:

-

Dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate in a two-necked round-bottomed flask.

-

Add the 5% Pd/C catalyst to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (using a hydrogen balloon) for 15 hours.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography (silica gel 60-120 mesh, using dichloromethane and ethanol (v/v, 99.5:0.5) as the eluent) to yield a pure white solid of 3-amino-2-methylbenzoic acid.

Step 2: Synthesis of 3-Amino-2-methylbenzyl alcohol

Proposed Experimental Protocol:

This proposed protocol is based on the standard chemical reduction of a carboxylic acid to an alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

-

3-amino-2-methylbenzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Sodium sulfate solution (saturated)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve 3-amino-2-methylbenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a saturated sodium sulfate solution.

-

Filter the resulting precipitate and wash it with THF or another suitable organic solvent.

-

Combine the filtrate and the washings, and extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-2-methylbenzyl alcohol.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Relevance and Signaling Pathways

3-Amino-2-methylbenzyl alcohol serves as a key intermediate in the synthesis of triarylsulfonamides, a class of compounds identified as novel anti-inflammatory agents.[1] These triarylsulfonamides have been shown to act by inhibiting RANKL and TNFα signaling.[4]

RANKL and TNFα Signaling in Inflammation:

-

Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) is a key cytokine in bone metabolism and is also involved in inflammatory processes.

-

Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of a wide range of inflammatory diseases.

The inhibition of these signaling pathways by triarylsulfonamides derived from 3-Amino-2-methylbenzyl alcohol highlights the potential of this chemical scaffold in the development of new anti-inflammatory therapies.

Synthetic and Signaling Pathway Diagram

The following diagram illustrates the synthetic utility of 3-Amino-2-methylbenzyl alcohol as a precursor to anti-inflammatory triarylsulfonamides and the subsequent inhibition of the pro-inflammatory RANKL and TNFα signaling pathways.

Caption: Synthetic pathway from 3-Amino-2-methylbenzyl alcohol and its inhibitory action.

Safety Information

3-Amino-2-methylbenzyl alcohol is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling this compound.[4] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Amino-2-methylbenzyl alcohol is a valuable chemical intermediate with demonstrated utility in the synthesis of novel anti-inflammatory agents. The triarylsulfonamides derived from this compound show promise as inhibitors of RANKL and TNFα signaling pathways. This technical guide provides essential data and protocols to facilitate further research and development of new therapeutics based on this chemical scaffold.

References

- 1. theclinivex.com [theclinivex.com]

- 2. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of triarylsulfonamides as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(3-Amino-2-methylphenyl)methanol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for the chemical compound (3-Amino-2-methylphenyl)methanol. The information is intended to support research and development activities.

Chemical Identity and Properties

This compound, also known as 3-Amino-2-methylbenzyl alcohol, is a substituted aromatic alcohol. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 83647-42-1 | [1][3] |

| Synonyms | 3-Amino-2-methylbenzyl alcohol | [1][3] |

| InChI Key | UVYZMJMDIMWDNJ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=C(C=CC=C1N)CO | [1][2] |

| Monoisotopic Mass | 137.084063974 Da | [1] |

Experimental Protocols and Biological Activity

Detailed experimental protocols, such as synthesis methods or its use in biological assays, are not extensively available in the provided search results. One source mentions its use as a starting material in a chemical synthesis, but a detailed protocol for its own preparation or biological application is not described.[5] Similarly, there is no information available regarding its involvement in specific signaling pathways.

Logical Workflow for Compound Characterization

While specific experimental data for this compound is not available, a general workflow for the characterization of a novel chemical compound in a drug discovery context is presented below. This diagram illustrates the logical progression from initial synthesis to biological evaluation.

Caption: Logical workflow for the characterization and development of a novel chemical compound.

References

- 1. This compound | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:83647-42-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. (2-Amino-3-methylphenyl)methanol | LGC Standards [lgcstandards.com]

- 5. (4-AMINO-3-METHOXYPHENYL)METHANOL | 148459-54-5 [chemicalbook.com]

Spectral Analysis of (3-Amino-2-methylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (3-Amino-2-methylphenyl)methanol (CAS No: 148031-41-6), a key intermediate in various synthetic applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental methodologies for their acquisition, and presents a logical workflow for spectral analysis.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Table 1: Mass Spectrometry (MS) Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Ionization Mode | Electron Ionization (EI) | Inferred from GC-MS |

| Major Peaks (m/z) | ||

| Base Peak | 119 | PubChem[1] |

| Molecular Ion [M]⁺ | 137 | PubChem[1] |

| Other Significant Peaks | 118 | PubChem[1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR (Proton NMR) | |

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ~ 2.1 | Singlet |

| ~ 3.5 | Broad Singlet |

| ~ 4.5 | Singlet |

| ~ 5.0 | Broad Singlet |

| 6.6 - 7.1 | Multiplet |

| ¹³C NMR (Carbon NMR) | |

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 15-20 | -CH₃ |

| ~ 60-65 | -CH₂OH |

| ~ 115-130 | Aromatic CH |

| ~ 135-145 | Aromatic Quaternary Carbons |

Table 3: Infrared (IR) Spectroscopy Data

Note: As with NMR data, a public-domain, high-resolution IR spectrum with full peak assignments is not available. The following are characteristic absorption bands expected for the functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3300 - 3100 | Medium, Doublet | N-H Stretch | Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |

| 1620 - 1580 | Medium | N-H Bend | Amine (-NH₂) |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | Strong | C-O Stretch | Alcohol |

| 850 - 750 | Strong | C-H Bend (out-of-plane) | Aromatic Substitution |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for obtaining NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[2]

-

Transfer: Filter the resulting solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are common.[2]

-

Number of Scans: Typically 8 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment is standard to produce a spectrum with single lines for each unique carbon.

-

Acquisition Parameters: A wider spectral width is required (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

For a solid sample such as this compound, one of the following methods is typically employed:

-

Attenuated Total Reflectance (ATR):

-

Instrument Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean.[3]

-

Sample Application: Place a small amount of the solid powder directly onto the crystal surface.[3]

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[3]

-

Data Acquisition: Collect the spectrum. The IR beam interacts with the surface of the sample, and the resulting spectrum is recorded.

-

-

Potassium Bromide (KBr) Pellet:

-

Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the transmission spectrum.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile, thermally stable compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.[4]

-

GC Separation:

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and polarity.

-

-

MS Analysis:

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to fragment and form characteristic charged ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data interpretation.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to Aminobenzyl Alcohol Derivatives with the Formula C8H11NO

This technical guide provides a comprehensive overview of the three structural isomers of aminobenzyl alcohol: (2-aminophenyl)methanol, (3-aminophenyl)methanol, and (4-aminophenyl)methanol. These compounds are valuable building blocks in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on their synthesis, properties, and biological applications.

Physicochemical Properties

The physicochemical properties of the aminobenzyl alcohol isomers are summarized in the table below, providing a basis for comparison and selection in various research and development applications.

| Property | (2-aminophenyl)methanol | (3-aminophenyl)methanol | (4-aminophenyl)methanol |

| IUPAC Name | (2-aminophenyl)methanol | (3-aminophenyl)methanol | (4-aminophenyl)methanol |

| Synonyms | o-Aminobenzyl alcohol, 2-Hydroxymethylaniline | m-Aminobenzyl alcohol, 3-Hydroxymethylaniline | p-Aminobenzyl alcohol, 4-Hydroxymethylaniline |

| CAS Number | 5344-90-1[1] | 1877-77-6[2] | 623-04-1 |

| Molecular Formula | C₇H₉NO | C₇H₉NO | C₇H₉NO |

| Molecular Weight | 123.15 g/mol [1] | 123.15 g/mol [2] | 123.15 g/mol [3] |

| Melting Point | 81-84 °C | 93-95 °C[2] | 60-65 °C[3] |

| Boiling Point | Not available | Not available | 171 °C/11mmHg[3] |

| Solubility | Soluble in water | Soluble in water | Partially soluble in water. Soluble in alcohol, ether, and benzene.[3] |

| Appearance | White to off-white crystalline solid | Powder[2] | White to off-white crystalline solid[3] |

Synthesis and Experimental Protocols

The synthesis of aminobenzyl alcohol isomers typically involves the reduction of the corresponding nitrobenzyl alcohols or aminobenzoic acids.

Synthesis of (4-aminophenyl)methanol

A common and efficient method for synthesizing (4-aminophenyl)methanol is the reduction of 4-nitrobenzyl alcohol.[4]

Experimental Protocol: Reduction of 4-Nitrobenzyl Alcohol [4]

-

Materials: 4-nitrobenzyl alcohol (15.3 g, 0.1 mol), methanol (100 mL), Raney nickel (0.5 g), hydrazine hydrate (33.75 g, 0.5 mol), ethyl acetate, saturated sodium chloride solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 4-nitrobenzyl alcohol in methanol in a reaction vessel.

-

Add Raney nickel to the solution.

-

Heat the mixture to 50°C with stirring and slowly add hydrazine hydrate dropwise.

-

After the addition is complete, increase the temperature to 70°C and reflux for 3 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, filter off the Raney nickel catalyst.

-

Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Synthesis of (2-aminophenyl)methanol

(2-aminophenyl)methanol can be synthesized by the reduction of 2-(o-nitrophenyl)ethanol.[5]

Experimental Protocol: Reduction of 2-(o-nitrophenyl)ethanol [5]

-

Materials: 2-(o-nitrophenyl)ethanol (30 g, 0.18 mol), methanol (90 g), Raney nickel (0.3 g), sodium hydroxide (0.03 g, 0.00075 mol), hydrogen gas.

-

Procedure:

-

Charge an autoclave with 2-(o-nitrophenyl)ethanol, methanol, Raney nickel, and sodium hydroxide.

-

Displace the atmosphere with hydrogen several times.

-

Pressurize the autoclave with hydrogen to 5 kg/cm ².

-

Heat the reaction mixture with stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Upon completion, cool the reaction mixture and filter the catalyst.

-

The product can be purified from the reaction mixture.

-

Biological Activity and Applications

The aminobenzyl alcohol isomers serve as versatile scaffolds in drug discovery, with each isomer exhibiting distinct biological activities and applications.

(2-aminophenyl)methanol: A Molecular Chaperone for Pendrin

(2-aminophenyl)methanol has been identified as a molecular chaperone that can rescue mutant pendrin, a protein implicated in Pendred syndrome, a genetic disorder causing hearing loss.

Experimental Protocol: MTT Assay for Cell Viability [6][7][8][9]

This protocol provides a general framework for assessing the cytotoxicity of aminobenzyl alcohol derivatives.

-

Materials: Human cancer cell lines (e.g., MCF-7), appropriate cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours). Include solvent controls.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

(3-aminophenyl)methanol: A Building Block for Enzyme and Pathway Inhibitors

(3-aminophenyl)methanol is a key intermediate in the synthesis of potent inhibitors of dynamin GTPase and the Hedgehog signaling pathway, both of which are important targets in cancer therapy.[10]

(4-aminophenyl)methanol: A Linker in Antibody-Drug Conjugates

(4-aminophenyl)methanol is utilized as a self-immolative linker in the design of antibody-drug conjugates (ADCs).[11] This linker connects a cytotoxic drug to an antibody that targets cancer cells. Once the ADC is internalized by the cancer cell, the linker is cleaved, releasing the drug.

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate [11][12]

-

Materials: Monoclonal antibody (mAb), tris(2-carboxyethyl)phosphine (TCEP), drug-linker construct (e.g., MC-Val-Cit-PABC-MMAE), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) with EDTA.

-

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled molar excess of TCEP in a suitable buffer.

-

Conjugation: Dissolve the drug-linker in DMSO and add it to the reduced antibody solution. The reaction is typically incubated to allow for the formation of a stable thioether bond between the linker and the antibody's cysteine residues.

-

Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action associated with the biological applications of aminobenzyl alcohol derivatives.

Caption: Hedgehog signaling pathway and the inhibitory action of a (3-aminophenyl)methanol-derived inhibitor on Smoothened (SMO).

Caption: Inhibition of dynamin-mediated endocytosis by a (3-aminophenyl)methanol-derived inhibitor.

Caption: Mechanism of drug release from an ADC utilizing a (4-aminophenyl)methanol-based self-immolative linker.

References

- 1. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-aminophenyl)methanol | 1877-77-6 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. atcc.org [atcc.org]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3-Amino-2-methylphenyl)methanol: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-2-methylphenyl)methanol is an aromatic amino alcohol with potential applications as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, and a detailed, plausible synthetic route. Due to the absence of published data on its specific biological activities, this document focuses on the chemical synthesis and characterization of the molecule, presenting a logical workflow for its preparation from commercially available starting materials. All quantitative data is summarized for clarity, and a detailed experimental protocol for a proposed synthesis is provided.

Chemical Structure and Properties

This compound, also known as 3-amino-2-methylbenzyl alcohol, is a substituted toluene derivative.[1][2] The molecule consists of a benzene ring substituted with an amino group (-NH2) at position 3, a methyl group (-CH3) at position 2, and a hydroxymethyl group (-CH2OH) at position 1.

Chemical Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 83647-42-1[2]

-

Molecular Weight: 137.18 g/mol [2]

-

SMILES: CC1=C(C=CC=C1N)CO[1]

-

InChI: InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3[1]

Table 1: Physicochemical Properties of this compound and Synthetic Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 219-221 | - |

| 3-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 188-190 | - |

| This compound | C₈H₁₁NO | 137.18 | 106-108 | 300.8±27.0 |

Stereochemistry

A critical aspect of drug development is the understanding of a molecule's three-dimensional structure. In the case of this compound, the benzylic carbon atom is bonded to two hydrogen atoms, a phenyl ring, and a hydroxyl group. As a result, it is not a chiral center. Therefore, This compound is an achiral molecule and does not possess any stereoisomers.

Proposed Synthetic Pathway

Due to the lack of a specifically published synthesis protocol for this compound, a plausible and efficient two-step synthetic route is proposed, starting from the commercially available 2-methyl-3-nitrobenzoic acid. This pathway involves the reduction of the nitro group, followed by the reduction of the carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic pathway.

Step 1: Synthesis of 3-Amino-2-methylbenzoic acid

This procedure is adapted from established methods for the reduction of aromatic nitro compounds via catalytic hydrogenation.

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude 3-amino-2-methylbenzoic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This procedure utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent for carboxylic acids. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

Materials:

-

3-Amino-2-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.

-

In the flask, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-amino-2-methylbenzoic acid in anhydrous THF in a separate flask.

-

Slowly add the solution of 3-amino-2-methylbenzoic acid to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

-

Water

-

1 M NaOH solution

-

Water

-

-

A granular precipitate should form. Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF.

-

Combine the organic filtrates and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

The structure of this compound and its intermediates would be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl group, a singlet for the benzylic CH₂ protons, and broad singlets for the NH₂ and OH protons (which are exchangeable with D₂O).

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the benzylic carbon.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H and N-H stretching of the alcohol and amine groups, C-H stretching of the aromatic ring and methyl/methylene groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Conclusion

This technical guide has provided a detailed overview of the structure and properties of this compound. While it is an achiral molecule, its synthesis provides a practical example of multi-step organic reactions. The proposed synthetic workflow, utilizing common and reliable transformations, offers a clear path for its preparation in a laboratory setting. Further research is warranted to explore the potential biological activities and applications of this compound and its derivatives in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Safety and Hazards of 3-Amino-2-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3-Amino-2-methylbenzyl alcohol have not been fully investigated.[1] This guide provides a comprehensive overview of the available safety and hazard information based on current documentation and data from structurally related compounds. All handling and experimental procedures should be conducted with caution and under the supervision of qualified personnel.

Introduction

3-Amino-2-methylbenzyl alcohol (CAS No. 83647-42-1) is a chemical intermediate used in various research and synthesis applications. A thorough understanding of its safety profile is paramount for ensuring occupational health and safety in laboratory and drug development settings. This technical guide consolidates the existing knowledge on the hazards associated with 3-Amino-2-methylbenzyl alcohol, provides a comparative analysis with related compounds, outlines general experimental protocols for toxicological assessment, and presents a logical framework for chemical hazard evaluation.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 3-Amino-2-methylbenzyl alcohol is classified as hazardous.[1] The GHS classification and corresponding hazard statements are summarized below.

Table 1: GHS Classification of 3-Amino-2-methylbenzyl alcohol

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3][4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[1] |

Source: Multiple Safety Data Sheets[1][2][3][4]

Precautionary Measures and First Aid

A comprehensive set of precautionary statements are associated with the handling of this compound. These are crucial for minimizing exposure and ensuring a rapid and appropriate response in case of an accident.

Table 2: Precautionary Statements for 3-Amino-2-methylbenzyl alcohol

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Source: Multiple Safety Data Sheets[1][2]

Toxicological Information

As previously noted, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for 3-Amino-2-methylbenzyl alcohol are not available in the public domain. To provide a preliminary risk assessment, this section presents available data for structurally analogous compounds.

Comparative Toxicological Data of Related Benzyl Alcohols

The following table summarizes toxicological information for benzyl alcohol and its derivatives. This information can be used to infer the potential toxicity of 3-Amino-2-methylbenzyl alcohol, although direct extrapolation should be done with caution.

Table 3: Toxicological Data for Structurally Related Compounds

| Compound | CAS No. | LD50 (Oral, Rat) | Skin Irritation (Rabbit) | Eye Irritation (Rabbit) | Notes |

| Benzyl Alcohol | 100-51-6 | 1230-3100 mg/kg | Mild to moderate irritant | Severe irritant | Neurotoxicity observed at high doses.[5] No evidence of carcinogenicity.[6] |

| α-Methylbenzyl Alcohol | 98-85-1 | 1440 mg/kg | Severe irritant | Severe irritant | Can be absorbed through the skin. May affect the kidneys.[7] |

| 2-Aminobenzyl alcohol | 5344-90-1 | Harmful if swallowed (Category 4) | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation.[8] |

| 4-Aminobenzyl alcohol | 623-04-1 | Harmful if swallowed | Irritating to skin | Irritating to eyes | May cause skin sensitization and has limited evidence of a carcinogenic effect. Can cause methemoglobinemia.[9] |

| 3-Methylbenzyl alcohol | 587-03-1 | No data available | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation.[10] |

This table is for comparative purposes only. The toxicity of 3-Amino-2-methylbenzyl alcohol has not been determined.

General Experimental Protocols for Toxicological Assessment

For a novel or under-characterized compound like 3-Amino-2-methylbenzyl alcohol, a standard battery of toxicological tests is typically performed to establish its hazard profile. The following are generalized methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423)

-

Principle: A stepwise procedure with the use of a limited number of animals. The method involves administering the substance to a group of animals at a defined dose level. The outcome of the test is the observation of either mortality or evident toxicity at that dose level.

-

Methodology:

-

Fasted animals (typically rats) are dosed by gavage with the test substance.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

-

Principle: This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

-

Methodology:

-

The test chemical is applied topically to the surface of the reconstructed human epidermis tissue.

-

After a defined exposure period, the chemical is removed, and the tissue is rinsed.

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold compared to the negative control.

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (OECD Guideline 492)

-

Principle: Similar to the skin irritation test, this method uses a reconstructed human cornea-like epithelium model to predict the eye irritation potential of a chemical.

-

Methodology:

-

The test chemical is applied to the surface of the corneal tissue model.

-

Following exposure and a post-treatment incubation period, cell viability is determined.

-

The reduction in viability relative to a negative control is used to classify the substance's eye irritation potential.

-

Chemical Safety and Hazard Assessment Workflow

In the absence of specific mechanistic or signaling pathway data for 3-Amino-2-methylbenzyl alcohol, a generalized workflow for chemical hazard assessment is presented. This diagram illustrates the logical steps from initial hazard identification to risk management.

Caption: A diagram illustrating the general workflow for chemical hazard assessment.

Stability and Reactivity

-

Reactivity: Hazardous polymerization does not occur. The substance is stable under normal processing.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to air.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area, and avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.

Conclusion

While a complete toxicological profile for 3-Amino-2-methylbenzyl alcohol is not currently available, the existing data from Safety Data Sheets clearly indicate that it is a hazardous substance requiring careful handling. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed. In the absence of specific data, a cautious approach should be adopted, treating it with the same level of care as its more thoroughly studied structural analogs. Further research is necessary to fully elucidate its toxicological properties and potential mechanisms of action.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Amino-2-methylbenzyl alcohol | 83647-42-1 [amp.chemicalbook.com]

- 4. (3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. nj.gov [nj.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sds.metasci.ca [sds.metasci.ca]

The Versatile Role of (3-Amino-2-methylphenyl)methanol: A Technical Guide for Chemical Synthesis and Drug Discovery

(3-Amino-2-methylphenyl)methanol , a key chemical building block, is gaining increasing attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, possessing both a nucleophilic amino group and a reactive hydroxymethyl group on a substituted benzene ring, make it a versatile precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activity. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. Key properties are summarized in the table below, followed by a summary of its spectroscopic data for identification and characterization purposes.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 147234-29-3 |

| Appearance | Not specified (typically a solid) |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. |

Spectroscopic Data Summary:

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, a methylene group adjacent to a hydroxyl, and an amino group. |

| ¹³C NMR | Resonances for aromatic carbons, the methyl carbon, and the methylene carbon. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (amine), O-H (alcohol), C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations. |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of a suitable nitro-aromatic precursor. A detailed experimental protocol for its synthesis from 2-methyl-3-nitrobenzoic acid is provided below.

Experimental Protocol: Synthesis via Reduction of 2-Methyl-3-nitrobenzoic Acid

This two-step procedure involves the esterification of the carboxylic acid followed by the reduction of both the ester and the nitro group.

Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid

-

Reactants: 2-Methyl-3-nitrobenzoic acid, Methanol, Sulfuric acid (catalyst).

-

Procedure:

-

To a solution of 2-methyl-3-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 2-methyl-3-nitrobenzoate.

-

-

Typical Yield: >90%.

Step 2: Reduction of Methyl 2-Methyl-3-nitrobenzoate

-

Reactants: Methyl 2-methyl-3-nitrobenzoate, a reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with Pd/C).

-

Procedure (using LiAlH₄):

-

A solution of methyl 2-methyl-3-nitrobenzoate in a dry ethereal solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

-

-

Typical Yield: High.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Applications as a Chemical Building Block

The bifunctional nature of this compound makes it a valuable starting material for the construction of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for constructing quinoline rings. This compound can be oxidized to the corresponding aldehyde, which can then undergo a Friedländer reaction with a compound containing an α-methylene ketone.

Experimental Workflow: Friedländer Synthesis

Synthesis of Quinazolines as Kinase Inhibitors

Quinazolines are a prominent class of heterocyclic compounds known for their potent inhibitory activity against various protein kinases. This compound serves as a key precursor for the synthesis of the 4-anilinoquinazoline scaffold, a common feature in many EGFR and VEGFR kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Intermediate

-

Cyclization to Quinazolinone: this compound is first converted to 2-amino-6-methylbenzoic acid. This is then reacted with formamide or a similar one-carbon source under high temperature to form the quinazolinone ring.

-

Chlorination: The resulting quinazolinone is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce the 4-chloroquinazoline intermediate.

-

Nucleophilic Substitution: The 4-chloroquinazoline is then reacted with a substituted aniline in the presence of a base to yield the final 4-anilinoquinazoline product.

| Step | Reactants | Key Reagents | Typical Yield |

| 1 | 2-Amino-6-methylbenzoic acid | Formamide | Moderate to High |

| 2 | Quinazolinone derivative | SOCl₂ or POCl₃ | High |

| 3 | 4-Chloroquinazoline, Substituted Aniline | Base (e.g., Et₃N, DIPEA) | High |

Synthesis of β-Carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a core structure in many natural products and pharmaceutically active molecules. This compound can be transformed into a tryptamine-like precursor, which can then undergo a Pictet-Spengler reaction with an aldehyde or ketone.

Logical Relationship: Pictet-Spengler Reaction

Role in Drug Development: Kinase Inhibition

Derivatives of this compound are instrumental in the development of small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy. These inhibitors often target key signaling pathways that are dysregulated in cancer cells.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1] Quinazoline-based inhibitors, often synthesized using precursors derived from this compound, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these oncogenic signals.[1]

VEGFR Signaling Pathway and Inhibition

Vascular Endothelial Growth Factor Receptor (VEGFR) is another critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors, whose synthesis can involve building blocks like this compound, target the ATP-binding site of VEGFR, thereby blocking the signaling cascade that leads to endothelial cell proliferation and migration.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is particularly evident in the construction of heterocyclic systems that form the core of many kinase inhibitors and other bioactive molecules. The synthetic routes to and from this compound are well-established, offering chemists a reliable platform for the development of novel therapeutic agents. As the demand for targeted therapies continues to grow, the importance of such fundamental building blocks in drug discovery is set to increase even further.

References

Reactivity of the amino and alcohol groups in (3-Amino-2-methylphenyl)methanol

An In-depth Technical Guide to the Reactivity of (3-Amino-2-methylphenyl)methanol

Abstract

This compound is a bifunctional molecule featuring a primary aromatic amine and a primary benzylic alcohol. The presence of these two reactive centers on the same aromatic scaffold presents both a challenge and an opportunity in synthetic chemistry. Understanding the nuanced differences in their reactivity is paramount for the selective functionalization required in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the chemical properties, relative reactivity, and selective transformation strategies for the amino and alcohol groups of this compound. It includes detailed experimental protocols for key reactions and visual diagrams to elucidate reaction pathways and synthetic strategies.

Introduction and Structural Analysis

This compound, with the chemical formula C₈H₁₁NO, is an aromatic compound containing both a nucleophilic amino group and a versatile alcohol group.[1] The relative positioning of the amino, methyl, and hydroxymethyl groups on the benzene ring dictates the electronic environment and, consequently, the reactivity of each functional group.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile and a weak base. It is an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 4 and 6).

-

Hydroxymethyl Group (-CH₂OH): This primary benzylic alcohol can undergo oxidation to form an aldehyde or a carboxylic acid. The hydroxyl group itself is a poor leaving group but can be activated to participate in nucleophilic substitution reactions.[2]

-

Methyl Group (-CH₃): This alkyl group is weakly electron-donating, slightly activating the ring towards electrophilic substitution.

The core challenge in the synthetic utility of this molecule lies in achieving chemoselectivity—selectively reacting one functional group while leaving the other intact. The inherent difference in nucleophilicity between the nitrogen of the amino group and the oxygen of the alcohol group is the primary determinant of this selectivity.

Physicochemical and Reactivity Data

Quantitative data provides a fundamental basis for predicting and controlling chemical reactions. The table below summarizes key properties of this compound and related analogues.

| Property | Value | Reference / Note |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| pKa (Conjugate Acid of -NH₂) | ~4.5 - 5.0 | Estimated based on substituted anilines.[3] |

| pKa (-OH group) | ~14 - 15 | Estimated based on benzyl alcohol analogues.[4][5] |

Comparative Reactivity and Chemoselectivity

The amino group is inherently more nucleophilic than the alcohol group.[6] This fundamental difference allows for a high degree of selectivity in many reactions, particularly acylation and alkylation, under neutral or basic conditions. Conversely, under acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium salt (-NH₃⁺), which allows the less reactive alcohol group to undergo reaction.

Reactions Targeting the Amino Group

Due to its higher nucleophilicity, the amino group is the primary site of reaction with electrophiles under standard conditions.

-

N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides proceeds rapidly and selectively at the nitrogen atom to form stable amides. This reaction is often used as a protection strategy.[7]

-

N-Alkylation: Alkylation with alkyl halides also favors the amino group. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a potential mixture of mono- and di-alkylated products.[8] Methods like reductive amination or the use of "borrowing hydrogen" catalysis with alcohols can provide better control over mono-alkylation.[9]

-

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base selectively yields sulfonamides.

Reactions Targeting the Alcohol Group

To achieve selective reaction at the alcohol, the greater reactivity of the amino group must be suppressed. This is typically accomplished through one of two strategies: protection of the amine or protonation of the amine under acidic conditions.

-

O-Acylation (Esterification): This can be achieved chemoselectively by conducting the reaction in a strong acid medium, such as trifluoroacetic acid.[10] The acid protonates the amino group, rendering it non-nucleophilic and allowing the acylating agent to react with the neutral alcohol.

-

Oxidation: The primary benzylic alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄). To prevent undesired reactions with the amino group, it is almost always necessary to protect it prior to oxidation.

-

O-Alkylation (Williamson Ether Synthesis): This requires deprotonation of the weakly acidic alcohol with a strong base (e.g., NaH) to form a nucleophilic alkoxide. The amino group must be protected beforehand, as it would otherwise react with the strong base or the alkylating agent.[11]

Protection & Deprotection Strategies

The judicious use of protecting groups is fundamental to the multistep synthesis involving bifunctional molecules like this compound. An ideal protecting group strategy involves high-yielding protection and deprotection steps under conditions that do not affect other parts of the molecule.[12]

Protecting the Amino Group

The most common strategy is to protect the more reactive amino group, allowing for subsequent modification of the alcohol.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is stable to most reaction conditions but is easily removed with strong acid (e.g., trifluoroacetic acid or HCl).[6]

-

Cbz Protection: Benzyl chloroformate (Cbz-Cl) reacts with the amine to form a benzyloxycarbonyl (Cbz) protected amine. This group is removed by catalytic hydrogenation.

-

Acetyl Protection: Acetic anhydride can be used to form an acetamide, which is a very stable protecting group.

Protecting the Alcohol Group

In cases where a reaction is desired at the amino group and the alcohol could interfere, it can be protected.

-

Silyl Ether Protection: Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) react with high selectivity with the alcohol over the amine in the presence of a base like imidazole.[11] The Si-O bond is much stronger and more stable than the Si-N bond. Silyl ethers are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Key Experimental Protocols

The following protocols are representative examples of selective transformations. Researchers should perform their own optimizations and safety assessments.

Protocol 1: Selective N-Acetylation of the Amino Group

Objective: To selectively acylate the amino group, forming N-(3-(hydroxymethyl)-2-methylphenyl)acetamide.

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add a mild base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Protocol 2: Protection of the Amino Group with Boc Anhydride

Objective: To protect the amino group as a Boc-carbamate, a necessary step for many subsequent reactions on the alcohol.

Methodology:

-

Dissolve this compound (1.0 eq) in a solvent like THF or 1,4-dioxane.

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a weak acid (e.g., 1M NaHSO₄) and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude Boc-protected product, which can often be used in the next step without further purification.

Protocol 3: Oxidation of the Alcohol (Post-Protection)

Objective: To oxidize the primary alcohol to an aldehyde after protecting the amino group.

Methodology:

-

Dissolve the Boc-protected this compound (from Protocol 2, 1.0 eq) in anhydrous DCM.

-

Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion. The mixture will turn dark brown.

-

Stir the reaction at room temperature for 2-3 hours until TLC indicates the complete consumption of the starting alcohol.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter pad thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by flash column chromatography on silica gel.

Conclusion

The synthetic chemistry of this compound is a study in chemoselectivity. The pronounced difference in nucleophilicity between the primary aromatic amine and the primary benzylic alcohol allows for selective functionalization of the amino group under mild, base-mediated conditions. Conversely, modification of the alcohol group generally requires strategic suppression of the amine's reactivity, either through protonation in an acidic medium or, more commonly, through the application of a suitable protecting group. A thorough understanding of these principles, supported by robust experimental protocols, enables chemists to effectively utilize this versatile building block in the development of novel compounds for the pharmaceutical and materials science industries.

References

- 1. This compound | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alcohol Reactivity [www2.chemistry.msu.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 11. reddit.com [reddit.com]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

Technical Guide: Solubility of (3-Amino-2-methylphenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Solubility Profile of (3-Amino-2-methylphenyl)methanol

The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like." The structure of this compound (C₈H₁₁NO) contains both polar and non-polar moieties, which dictates its interaction with different solvents.

-

Polar Groups: The presence of a primary amine (-NH₂) group and a hydroxyl (-CH₂OH) group allows for hydrogen bonding. These groups are expected to interact favorably with polar protic and aprotic solvents.

-

Non-polar Group: The methyl-substituted benzene ring is aromatic and non-polar, contributing to its solubility in solvents with lower polarity.

Based on this structure, a qualitative prediction of its solubility in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and hydroxyl groups of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can accept hydrogen bonds and interact via dipole-dipole forces with the polar groups. |

| Moderate Polarity | Ethyl Acetate, THF | Moderate | Balances polar ester/ether groups with non-polar alkyl parts, likely effective at solvating the molecule. |

| Non-polar | Toluene, Hexane | Low to Very Low | Interactions would be limited to weak van der Waals forces with the aromatic ring. |

Standard Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental method is required. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a crystalline solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (crystalline solid, purity >99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[2][3]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

-

Replicates: Perform the entire experiment in triplicate to ensure the precision and reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion